Cyclohexanesulfonyl versus Arylsulfonyl Azetidine: Impact on CB1 Binding Affinity and Functional Activity
In the patent primary screen, the cyclohexanesulfonyl-azetidine scaffold confers a distinct pharmacological profile relative to phenylsulfonyl and 4-fluorophenylsulfonyl analogs. The cyclohexanesulfonyl variant exhibits a more balanced CB1 antagonism profile with reduced inverse agonism, a critical differentiator for peripheral-restricted candidates aiming to avoid CNS-mediated mood disorders [1]. Precise Ki and EC50 values for this specific compound remain proprietary; however, the class-level SAR trend reported in the patent review indicates that replacing a cyclohexanesulfonyl with an arylsulfonyl group can shift functional activity from neutral antagonist to strong inverse agonist by up to 40% efficacy modulation [2].
| Evidence Dimension | Functional selectivity (antagonism vs. inverse agonism) at human CB1 receptor |
|---|---|
| Target Compound Data | Cyclohexanesulfonyl-azetidine scaffold: Neutral antagonist profile (proprietary functional assay data in CHO-hCB1 cells, patent family US7906652) |
| Comparator Or Baseline | Phenylsulfonyl-azetidine analogs: Inverse agonist profile; up to 40% greater suppression of basal cAMP levels relative to neutral antagonist baseline |
| Quantified Difference | Approximately 40% shift in functional activity bias (class-level SAR trend, not a direct head-to-head measurement for this exact CAS) |
| Conditions | Human CB1 receptor expressed in CHO cells; cAMP accumulation assay; patent-level SAR analysis [1][2] |
Why This Matters
For metabolic disease programs, a neutral antagonist profile minimizes risks of depression/anxiety observed with inverse agonists (e.g., rimonabant), making cyclohexanesulfonyl-azetidines like this compound preferable for peripheral CB1 blockade in obesity or NASH indications.
- [1] Merck Sharp & Dohme Corp., US Patent US7906652, Heterocycle-substituted 3-alkyl azetidine derivatives, 2011. View Source
- [2] Sharma, M.K., Murumkar, P.R., Barmade, M.A., A comprehensive patents review on cannabinoid 1 receptor antagonists as antiobesity agents, Expert Opin. Ther. Pat., 2015, 25, 1093-1116. View Source
